TCS 21311

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

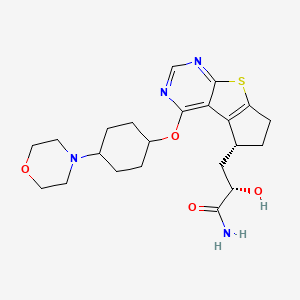

TCS 21311は、様々なサイトカインや成長因子のシグナル伝達経路に関与する重要な酵素である、Janusキナーゼ3を選択的に阻害することで作用を発揮します。 Janusキナーゼ3を阻害することで、this compoundはシグナル伝達と転写活性化タンパク質のリン酸化と活性化を阻害し、免疫応答と細胞機能を調節します . さらに、this compoundはタンパク質キナーゼCアルファ、タンパク質キナーゼCシータ、およびグリコーゲンシンターゼキナーゼ3ベータを阻害し、細胞シグナル伝達経路にさらなる影響を与えます .

類似の化合物との比較

This compoundは、他のJanusキナーゼファミリーメンバーよりもJanusキナーゼ3に対して高い選択性を示す点が特徴です。類似の化合物には以下が含まれます。

トファシチニブ: Janusキナーゼ1、Janusキナーゼ2、Janusキナーゼ3を標的とする、より広範な選択性を有するJanusキナーゼ阻害剤。

バリシチニブ: Janusキナーゼ1およびJanusキナーゼ2に対する選択性を有する別のJanusキナーゼ阻害剤。

This compoundのJanusキナーゼ3に対する高い選択性は、様々な生物学的プロセスにおけるJanusキナーゼ3の特定の役割を研究し、標的療法を開発するための貴重なツールとなっています .

生化学分析

Biochemical Properties

TCS 21311 interacts with several enzymes and proteins within the cell. It is a potent inhibitor of JAK3, with an IC50 value of 8 nM . It also inhibits Glycogen Synthase Kinase 3β (GSK-3β), Protein Kinase C alpha (PKCα), and Protein Kinase C theta (PKCθ), with IC50 values of 3 nM, 13 nM, and 68 nM, respectively . These interactions influence various biochemical reactions within the cell.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits cytokine-induced STAT5 phosphorylation, a JAK3-dependent activity .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to JAK3, GSK-3β, PKCα, and PKCθ, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with enzymes such as JAK3, GSK-3β, PKCα, and PKCθ

準備方法

TCS 21311の合成は、コアピロール-2,5-ジオン構造の形成と、その後の分子の官能基化を含む、複数のステップで行われます。 合成経路は通常、インドールとピペラジンの中間体の調製から始まり、続いてそれらをカップリングして最終生成物を形成します . 工業生産方法には、温度、溶媒、触媒などの反応条件を最適化して、高収率と高純度を実現することが含まれる場合があります .

化学反応の分析

TCS 21311は、以下を含む様々な化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化して酸化誘導体を形成することができます。

還元: 還元反応は、分子上の官能基を修飾するために実行できます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤などがあります。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学研究における用途

This compoundは、以下を含む幅広い科学研究用途を持っています。

化学: Janusキナーゼ3の阻害と、それが様々なシグナル伝達経路に及ぼす影響を研究するためのツール化合物として使用されます。

生物学: Janusキナーゼ3が免疫細胞のシグナル伝達と機能において果たす役割を調査するために、細胞アッセイで使用されます。

医学: Janusキナーゼ3を阻害する能力により、自己免疫疾患、炎症性疾患、および特定のがんの治療のための潜在的な治療薬として研究されています.

科学的研究の応用

TCS 21311 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of Janus kinase 3 and its effects on various signaling pathways.

Biology: Employed in cellular assays to investigate the role of Janus kinase 3 in immune cell signaling and function.

Industry: Utilized in the development of new drugs targeting Janus kinase 3 and related pathways.

類似化合物との比較

TCS 21311 is unique in its high selectivity for Janus kinase 3 over other Janus kinase family members. Similar compounds include:

Tofacitinib: A Janus kinase inhibitor with broader selectivity, targeting Janus kinase 1, Janus kinase 2, and Janus kinase 3.

Baricitinib: Another Janus kinase inhibitor with selectivity for Janus kinase 1 and Janus kinase 2.

Ruxolitinib: Primarily inhibits Janus kinase 1 and Janus kinase 2, with less selectivity for Janus kinase 3.

This compound’s high selectivity for Janus kinase 3 makes it a valuable tool for studying the specific role of Janus kinase 3 in various biological processes and for developing targeted therapies .

特性

IUPAC Name |

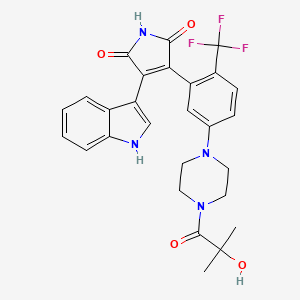

3-[5-[4-(2-hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F3N4O4/c1-26(2,38)25(37)34-11-9-33(10-12-34)15-7-8-19(27(28,29)30)17(13-15)21-22(24(36)32-23(21)35)18-14-31-20-6-4-3-5-16(18)20/h3-8,13-14,31,38H,9-12H2,1-2H3,(H,32,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGRAWDGLMENOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F3N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678984 |

Source

|

| Record name | 3-{5-[4-(2-Hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl}-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260181-14-3 |

Source

|

| Record name | 3-{5-[4-(2-Hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl}-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)